6-((4-fluorobenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
Description
6-((4-Fluorobenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a 4-fluorobenzyloxy substituent at position 6, a 4-methoxyphenyl group at position 3, and a methyl group at position 2. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The fluorobenzyloxy and methoxyphenyl groups in this compound likely enhance its lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles compared to simpler coumarin analogs .
Properties
Molecular Formula |
C24H19FO4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C24H19FO4/c1-15-21-13-20(28-14-16-3-7-18(25)8-4-16)11-12-22(21)29-24(26)23(15)17-5-9-19(27-2)10-6-17/h3-13H,14H2,1-2H3 |
InChI Key |
YCVMVGPLZWTRLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-fluorobenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step involves the substitution of a hydrogen atom on the chromen-2-one core with a 4-methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.
Attachment of the 4-fluorobenzyl group: The final step involves the etherification of the chromen-2-one derivative with 4-fluorobenzyl alcohol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-((4-fluorobenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial properties.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 6-((4-fluorobenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorobenzyl and methoxyphenyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Position-Specific Activity : The 6-position substitution in the target compound may optimize steric interactions with biological targets compared to 7-substituted analogs .
- Future Directions : Comparative studies on P-gp inhibition (RF values) and cytotoxicity (IC50) are needed to validate the target compound’s superiority over existing coumarin derivatives .
Biological Activity
The compound 6-((4-fluorobenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.42 g/mol. The structure features a chromone backbone substituted with a 4-fluorobenzyl ether and a 4-methoxyphenyl group, which are believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that chromone derivatives exhibit various biological activities such as anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The specific compound has been evaluated for its activity against several biological targets.
1. Antioxidant Activity
Studies have shown that chromone derivatives can scavenge free radicals and reduce oxidative stress. The presence of methoxy and fluorine substituents may enhance the electron-donating ability of the molecule, thereby increasing its antioxidant capacity.
2. Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, docking studies have indicated that the compound can interact with key proteins involved in cancer cell proliferation and survival pathways.
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is significant for potential Alzheimer's disease treatments.
- Cyclooxygenases (COX) : It may exhibit anti-inflammatory properties by inhibiting COX enzymes.
Case Study: Inhibition of Cholinesterases
A study reported that related chromone derivatives demonstrated moderate inhibition against AChE and BuChE, with IC50 values ranging from 10 to 30 μM . This suggests that the compound could be further explored for neuroprotective effects.
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| Chromone Derivative A | 19.2 | 13.2 |
| Chromone Derivative B | 10.4 | 7.7 |
Molecular Docking Studies
Docking studies have revealed favorable interactions between the compound and active sites of target enzymes. The fluorine atom's electronegative nature enhances binding affinity through halogen bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
